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Compound of Interest

Compound Name: 2-Hydroxy-6-iodobenzoic acid
CAS No.: 89677-81-6
Cat. No.: B3043659

Get Quote

Executive Summary

Compound: 2-Hydroxy-6-iodobenzoic acid (6-lodosalicylic acid) CAS Registry Number:
89677-81-6 Molecular Formula: C

H
10
Molecular Weight: 264.02 g/mol [1][2][3]

This guide addresses the solubility behavior of 2-hydroxy-6-iodobenzoic acid, a specialized
intermediate used in the synthesis of benzoxazoles and kinase inhibitors. Unlike its more
common isomer (5-iodosalicylic acid), the 6-iodo substitution pattern creates a unique "ortho-
effect,” significantly influencing its solubility, acidity, and crystallization behavior. The steric bulk
of the iodine atom at the 6-position, combined with the hydroxyl group at the 2-position, creates
a crowded environment around the carboxylic acid, altering its interaction with solvents
compared to standard salicylic acid derivatives.
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Physicochemical Profile & Structural Mechanics[4]
Structural Analysis

The molecule features a benzene core with three contiguous substituents: a hydroxyl group (-
OH) at C2, a carboxylic acid (-COOH) at C1, and an iodine atom (-I) at C6.[4]

 Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond exists between
the phenolic hydrogen and the carbonyl oxygen of the carboxylic acid. This "closes" the polar
head group, reducing its ability to interact with water and increasing solubility in non-polar

organic solvents.

» Steric Ortho-Effect: The bulky iodine atom at C6 forces the carboxyl group out of planarity
with the aromatic ring. This steric inhibition of resonance typically increases acidity (lowering
pKa) and reduces lattice energy, potentially enhancing solubility in organic media compared
to the planar 5-iodo isomer.

Key Properties

Property Value | Estimate Context

] ] Range depends on
Melting Point 164-172 °C )
purity/polymorph [1, 2].

More acidic than salicylic acid
pKa (Acid) ~2.0-2.5 (Est.) (pKa 2.97) due to ortho-iodine
induction and steric effects.

Moderate lipophilicity;

LogP ~2.3 favorable for organic
extraction.
Appearance White to off-white solid Crystalline powder.[5]

Solubility in Organic Solvents[6]

The solubility profile is categorized by solvent class, derived from synthesis workups and
recrystallization protocols.[6]
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Solubility Data Matrix
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Solvent Class

Specific Solvent

Solubility Status

Application Notes

Primary
Recrystallization

System. Soluble in hot

Polar Protic Ethanol / Water High (Hot) )
EtOH; crystallizes
upon cooling or water
addition [3].

Suitable for transfer
Methanol High and reagent
preparation.
Used as reaction
media (e.qg.,
nucleophilic

Polar Aprotic DMF / DMSO Very High o
substitutions). Breaks
intramolecular H-
bonds.

Primary Extraction
Solvent. Excellent for

Ethers Diethyl Ether High extracting the free
acid from acidified
aqueous phases [2].

Good solubility; often
THF High used in lithiation or
coupling reactions.
Soluble, but less

Chiorinated Dichloromethane Moderate efficient than ether.

(DCM) Often used for
partitioning.
Poor solubility. Used

Non-Polar Hexanes / Heptane Low as an anti-solvent to
precipitate the
product.
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<1 g/L at RT.
Presence of lodine

Aqueous Water (Neutral) Low (Sparingly) and intramolecular H-
bond reduces
hydrophilicity.

Dissolves readily as
the carboxylate salt
(e.g., in 1M NaOH or
KOH) [2].

Water (Alkaline) High

Mechanistic Visualization

The following diagram illustrates how solvent interactions dictate the compound's state (Solid
vs. Solute).

2-Hydroxy-6-iodobenzoic Acid
(Solid Lattice)
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Figure 1: Solubility mechanisms driven by solvent polarity and ionization state.

Experimental Protocols
Protocol A: Standard Recrystallization (Purification)
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This method is the gold standard for obtaining high-purity crystals (e.g., >98%) from crude

synthesis mixtures.

Reagents: Ethanol (95% or absolute), Deionized Water.

Dissolution: Place crude 2-hydroxy-6-iodobenzoic acid in a flask equipped with a reflux
condenser. Add minimum Ethanol required to dissolve the solid at boiling temperature
(~78°C).

Filtration (Optional): If insoluble particulates are present, filter the hot solution rapidly through
a pre-heated funnel.

Crystallization: Remove from heat. Slowly add warm Water dropwise until a faint turbidity
persists.

Cooling: Re-heat slightly to clear the solution, then allow it to cool slowly to room
temperature. Transfer to an ice bath (0—-4°C) for 1 hour to maximize yield.

Isolation: Filter the crystals via vacuum filtration (Buchner funnel). Wash with cold 50%
EtOH/Water.

Drying: Dry in a vacuum oven at 40-50°C to constant weight.

Protocol B: Solubility Determination (Shake-Flask
Method)

Use this protocol to generate precise quantitative data (g/L) for a specific solvent of interest.

Preparation: Add excess solid 2-hydroxy-6-iodobenzoic acid to 5 mL of the target solvent
in a sealed glass vial.

Equilibration: Agitate (shake or stir) at a constant temperature (e.g., 25°C) for 24 hours.

Separation: Filter the suspension using a 0.45 pum PTFE syringe filter to remove undissolved
solid.

Quantification:
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o Gravimetric: Evaporate a known volume of filtrate to dryness and weigh the residue.

o HPLC: Dilute the filtrate and analyze via HPLC (C18 column, MeOH/Water mobile phase,
UV detection at 254 nm or 300 nm).

Synthesis & Extraction Workflow

The solubility profile dictates the workup strategy following synthesis (e.g., Sandmeyer reaction
or Lithiation).

Aqueous Phase

Crude Reaction Mixture Add KOH/NaOH
(Aq. Acidic/Neutral) (pH > 10) (Salt Form - Soluble)

Acidify with HCI
(pH<1)

Precipitate / Oil
(Free Acid)

Extract with Diethyl Ether

Click to download full resolution via product page
Figure 2: Purification workflow leveraging pH-dependent solubility switches.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Sources

. 5-Hli7k #5788 technical grade | Sigma-Aldrich [sigmaaldrich.com]

. angenesci.com [angenesci.com]

. 2-Hydroxy-6-iodobenzoic acid | CymitQuimica [cymitquimica.com]

. 2-Hydroxy-6-iodobenzoic acid (89677-81-6) for sale [vulcanchem.com]
. Page loading... [wap.guidechem.com]

. reddit.com [reddit.com]

. Buy 2-Hydroxy-6-iodobenzoic acid | 89677-81-6 [smolecule.com]

°
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[patents.google.com]

» To cite this document: BenchChem. [Technical Guide: Solubility Profile & Characterization of
2-Hydroxy-6-iodobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3043659/docs#technical-guide-solubility-profile-
characterization-of-2-hydroxy-6-iodobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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